Home > Products > Screening Compounds P119162 > N-Allylnormetazocine hydrochloride
N-Allylnormetazocine hydrochloride -

N-Allylnormetazocine hydrochloride

Catalog Number: EVT-1590431
CAS Number:
Molecular Formula: C17H24ClNO
Molecular Weight: 293.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Allylnormetazocine hydrochloride, also known as alazocine or SKF-10047, is a synthetic compound belonging to the benzomorphan family of opioids. It is primarily recognized for its analgesic properties and its role as a sigma receptor agonist. First synthesized in the mid-20th century, this compound has never been marketed for clinical use but has been extensively studied for its pharmacological effects, particularly in relation to sigma receptors and opioid receptors.

Source

N-Allylnormetazocine hydrochloride is derived from metazocine, another member of the benzomorphan class. Its synthesis involves modifications to the chemical structure of metazocine to enhance its pharmacological profile. The compound is available through various chemical suppliers, including Sigma-Aldrich and MedChemExpress, where it can be obtained for research purposes.

Classification

N-Allylnormetazocine hydrochloride is classified as:

  • Chemical Class: Benzomorphan
  • Pharmacological Class: Opioid analgesic and sigma receptor agonist
  • IUPAC Name: 2'-Hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan
  • CAS Number: 133005-41-1
Synthesis Analysis

The synthesis of N-Allylnormetazocine hydrochloride involves several key steps:

  1. Starting Material: The synthesis typically begins with commercially available precursors such as 1-cyclohexylpiperazine or 1-(4-fluorophenyl)piperazine.
  2. Alkylation Reaction: The primary amine is generated through hydrazinolysis from a phthalimide derivative. This amine is then subjected to nucleophilic aromatic substitution with appropriate alkyl halides.
  3. Final Steps: The final product is obtained through N-alkylation processes, yielding N-Allylnormetazocine with specific substituents that enhance its affinity for sigma receptors.

The detailed synthetic pathway can be summarized as follows:

  • Treatment of a bromobutyl derivative with piperazine derivatives in the presence of potassium carbonate in dimethylformamide leads to the formation of N-Allylnormetazocine .
Molecular Structure Analysis

The molecular structure of N-Allylnormetazocine hydrochloride can be described by the following characteristics:

  • Molecular Formula: C₁₇H₂₃NO·HCl
  • Molar Mass: 293.83 g/mol
  • 3D Structure: The compound features a complex three-dimensional arrangement typical of benzomorphans, with specific stereochemistry that influences its receptor binding properties.

Structural Data

  • SMILES Notation: Cc1cc2c(c1)C(=C(c3ccccc3)C(=O)N(C2=O)C=C(C)C)C=C(C)C(C)=C(C)C
  • InChI Key: A unique identifier that provides information about the compound's structure.
Chemical Reactions Analysis

N-Allylnormetazocine hydrochloride participates in various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: The compound exhibits high affinity for sigma receptors, particularly σ₁ receptors, which are implicated in pain modulation and psychotomimetic effects.
  2. Metabolic Reactions: In vivo studies suggest that it undergoes metabolic transformations that can affect its pharmacokinetics and pharmacodynamics.
  3. Interaction with Other Compounds: It can interact with opioid receptors, exhibiting both agonistic and antagonistic properties depending on the enantiomer used.
Mechanism of Action

The mechanism of action of N-Allylnormetazocine hydrochloride involves:

  • Sigma Receptor Agonism: It selectively binds to σ₁ receptors, leading to various central nervous system effects, including analgesia and potential hallucinogenic effects.
  • Opioid Receptor Activity: The (−)-enantiomer acts as a partial agonist at κ-opioid receptors and an antagonist at μ-opioid receptors, contributing to its complex pharmacological profile .

Data indicates that its binding affinities vary significantly across different receptor types, influencing both therapeutic and side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in laboratory settings.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various nucleophiles due to the presence of functional groups conducive to substitution reactions.

Relevant physical data includes:

  • Melting Point: Specific values can vary based on purity but are generally around 150°C.
Applications

N-Allylnormetazocine hydrochloride has several scientific uses:

  1. Research Tool: It serves as a critical tool in pharmacological studies aimed at understanding sigma receptor functions and their implications in pain management and psychosis.
  2. Analgesic Studies: Its unique receptor interactions make it valuable for exploring new analgesic pathways without typical opioid side effects.
  3. Pharmacodynamics Research: Used in studies assessing the interaction between sigma receptors and opioid systems, contributing to the development of novel therapeutic agents.
Historical Context and Evolution of Receptor Classification

Initial Misclassification as an Opioid Receptor Subtype (σ Opioid Hypothesis)

N-Allylnormetazocine (NANM; SKF-10,047), a benzomorphan derivative synthesized in the 1960s, was initially classified as an opioid receptor agonist due to its structural similarity to morphine analogs and its potent analgesic effects. In 1976, Martin et al. proposed a three-receptor opioid model (μ, κ, σ) to explain the paradoxical effects of certain benzomorphans. They designated σ as a novel opioid subtype responsible for the "psychotomimetic" effects observed with NANM, including dysphoria, hallucinations, and tachycardia in humans. This model posited that σ-mediated effects were naloxone-reversible, implying opioidergic mechanisms [4] [5].

However, critical contradictions emerged:

  • Naloxone Insensitivity: Su (1982) demonstrated that NANM’s binding site (later termed σ) showed negligible affinity for naloxone, even at concentrations >100 μM, contradicting Martin’s model [4] [5].
  • Behavioral Divergence: Unlike μ or κ agonists, NANM induced PCP-like dissociative effects (e.g., ataxia, agitation) in primates and rodents, which opioid antagonists failed to reverse [2] [7].

This phase represented a fundamental misattribution where phenomenological effects (analgesia + hallucinations) were conflated with receptor homology.

Table 1: Key Binding Affinities of NANM Enantiomers

Target(+)-NANM Affinity (Ki, nM)(−)-NANM Affinity (Ki, nM)Method
σ1 Receptor48–661,800–4,657Guinea pig brain membranes
μ-Opioid Receptor1,9003.0Guinea pig brain membranes
κ-Opioid Receptor1,6004.7Guinea pig brain membranes
NMDA-PCP Site225504Rat brain membranes

Data synthesized from [1] [4] [5].

Distinction of Sigma Receptors (σ1/σ2) from NMDA and Opioid Systems

The reclassification of σ sites as non-opioid receptors emerged through rigorous pharmacological disentanglement in the 1980s–1990s:

Step 1: Separation from Opioid Receptors

  • Su (1982) identified a high-affinity binding site for (±)-NANM insensitive to naloxone but inhibited by haloperidol, termed "σ receptor" [4] [5].
  • Stereoselectivity studies revealed that (+)-NANM had >30-fold higher affinity for σ sites than (−)-NANM, whereas (−)-NANM preferentially bound μ/κ-opioid receptors (Table 1) [1] [6].

Step 2: Differentiation from NMDA Receptors

  • Early confusion linked σ receptors to NMDA antagonism because PCP and NANM shared behavioral effects and cross-reactivity at binding sites [2] [7].
  • Key distinctions:
  • Pharmacological: (+)-NANM bound σ1 sites (Ki = 48 nM) with 10-fold selectivity over the NMDA-PCP site (Ki = 587 nM). Antagonists like NE-100 blocked σ1 but not NMDA [2] [6].
  • Functional: NANM disrupted prepulse inhibition (PPI) in mice, a sensorimotor gating deficit characteristic of NMDA antagonists (e.g., PCP). However, this effect persisted despite σ1 or κ-opioid receptor blockade, implicating NMDA receptor antagonism as the primary mechanism [2].

Step 3: Subtype Identification (σ1/σ2) and Molecular Characterization

  • Hellewell and Bowen (1990) classified σ receptors into σ1 and σ2 subtypes based on ligand selectivity and tissue distribution. (+)-NANM showed high affinity for σ1 (Ki = 60 nM) but negligible binding to σ2 (Ki > 4,500 nM) [1] [4].
  • σ1 was cloned in 1996, revealing no homology to opioid/NMDA receptors but sharing structural motifs with fungal sterol isomerases [4] [10].

This tripartite distinction—opioid ((−)-NANM), NMDA (PCP site), and sigma ((+)-NANM)—reshaped neuropharmacology.

Role in Redefining Benzomorphan Pharmacology and Receptor Typology

NANM’s complex pharmacology necessitated a paradigm shift in understanding benzomorphan derivatives:

Clarification of Psychotomimetic Mechanisms

  • Early benzomorphans (e.g., pentazocine, cyclazocine) were presumed to induce hallucinations via σ1 activation. Evidence contradicted this:
  • κ-Opioid agonists (e.g., U-50,488H) produced dysphoria blocked by naloxone but not σ antagonists [2] [9].
  • (+)-Pentazocine (σ1-preferring) lacked psychotomimetic effects in humans, whereas κ-selective (−)-isomers caused hallucinations [3] [9].
  • NANM’s effects were reattributed to:
  • κ-Opioid agonism (dysphoria) [1] [2].
  • NMDA antagonism (dissociation) [2] [7].
  • σ1 modulation (neuroprotection, not psychosis) [4] [6].

Impact on Drug Design

  • Receptor-Specific Agents: NANM’s stereochemistry inspired σ1-selective agonists (e.g., PRE-084) and antagonists (e.g., NE-100) for neurological disorders [4] [10].
  • Benzomorphan Optimization: Structure-activity relationship (SAR) studies leveraged NANM’s scaffold:
  • N-Phenethylnormetazocine derivatives achieved subnanomolar μ-opioid affinity without σ activity [3].
  • C8-alkyl substitutions enhanced μ specificity, reducing off-target effects [3].

Properties

Product Name

N-Allylnormetazocine hydrochloride

IUPAC Name

(1R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16?,17+;/m0./s1

InChI Key

ZTGMHFIGNYXMJV-LQCMQXQBSA-N

Synonyms

2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan
N-allylnorcyclazocine
N-allylnormetazocine
N-allylnorphenazocine
SK and F 10047
SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer
SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer
SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer
SK and F 10047, hydrobromide
SK and F 10047, monolactate
SK and F 10047, monooxalate
SKF 10047
SKF-10047

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl

Isomeric SMILES

C[C@H]1C2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.